3-butoxy-N'-(3-phenylpropanoyl)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-N’-(3-phenylpropanoyl)propanohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a butoxy group, a phenylpropanoyl group, and a propanohydrazide moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N’-(3-phenylpropanoyl)propanohydrazide typically involves a multi-step process. One common method includes the condensation reaction of butyl alcohol with an alkali, followed by the addition of N,N-dimethylpropanamide under heating conditions . This results in the formation of the desired compound after further refinement through heating and vacuum rectifying column separation.
Industrial Production Methods
Industrial production of 3-butoxy-N’-(3-phenylpropanoyl)propanohydrazide follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, ensuring that the compound meets industrial standards. The use of advanced equipment and controlled reaction conditions is crucial to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N’-(3-phenylpropanoyl)propanohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions often result in the formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-butoxy-N’-(3-phenylpropanoyl)propanohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-butoxy-N’-(3-phenylpropanoyl)propanohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-butoxypropylamine: This compound shares the butoxy group but differs in its overall structure and properties.
3-phenylpropionyl chloride: Similar in containing the phenylpropanoyl group, but it has different reactivity and applications.
Uniqueness
3-butoxy-N’-(3-phenylpropanoyl)propanohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(3-butoxypropanoyl)-3-phenylpropanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-3-12-21-13-11-16(20)18-17-15(19)10-9-14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAMEPMIUKLFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC(=O)NNC(=O)CCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.